4-Benzyl-5-chloro-2-(methylthio)pyrimidine

Catalog No.
S6585172
CAS No.
118506-86-8
M.F
C12H11ClN2S
M. Wt
250.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-5-chloro-2-(methylthio)pyrimidine

CAS Number

118506-86-8

Product Name

4-Benzyl-5-chloro-2-(methylthio)pyrimidine

IUPAC Name

4-benzyl-5-chloro-2-methylsulfanylpyrimidine

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

InChI

InChI=1S/C12H11ClN2S/c1-16-12-14-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

ZNPZQVVMXGHNNK-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl

Canonical SMILES

CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl

4-Benzyl-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a benzyl group, a chlorine atom, and a methylthio group. Its molecular formula is C₁₁H₁₃ClN₂S, and it features a unique arrangement of these substituents that contribute to its chemical properties and biological activities. The presence of the chlorine atom and the sulfur-containing methylthio group enhances its reactivity and potential interactions in biological systems.

There is no current scientific research available on the mechanism of action of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine. Without biological activity data, it is impossible to speculate on its potential role in biological systems or interaction with other compounds.

  • Skin and eye irritation: Pyrimidine derivatives can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or fumes might irritate the respiratory tract [].

The chemical behavior of 4-benzyl-5-chloro-2-(methylthio)pyrimidine can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, modifying the aromatic system.
  • Thioether Formation: The methylthio group can react with electrophiles to form thioether derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 4-benzyl-5-chloro-2-(methylthio)pyrimidine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures possess antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Antitumor Activity: Some pyrimidine derivatives have been investigated for their ability to inhibit tumor growth, making this compound a candidate for further exploration in cancer therapy.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

Several methods are available for synthesizing 4-benzyl-5-chloro-2-(methylthio)pyrimidine:

  • Multicomponent Reactions: A one-pot synthesis involving the reaction of 2-amino-4-chloropyrimidine with benzyl halides and methylthiol under basic conditions can yield this compound efficiently .
  • Refluxing Conditions: Heating a mixture of appropriate pyrimidine precursors in the presence of solvents such as ethanol or acetic acid can facilitate the formation of the desired compound through cyclization and substitution reactions .
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound to promote reactions can enhance yields while reducing reaction times and environmental impact .

4-Benzyl-5-chloro-2-(methylthio)pyrimidine has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Agricultural Chemistry: Compounds with similar structures are often explored as pesticides or herbicides due to their biological activity against pathogens.
  • Chemical Research: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies have indicated that 4-benzyl-5-chloro-2-(methylthio)pyrimidine may interact with various biological targets:

  • Protein Binding: Investigations into its binding affinity to proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized can help predict its efficacy and safety profiles in therapeutic applications.
  • Synergistic Effects: Combining it with other compounds may enhance its biological effects, warranting further exploration in combination therapies.

Several compounds share structural similarities with 4-benzyl-5-chloro-2-(methylthio)pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-(methylthio)pyrimidineSimilar pyrimidine core with methylthio groupLacks benzyl substituent
4-Benzylpyrimidin-2-thioneContains thione instead of thioetherExhibits different reactivity due to sulfur oxidation state
6-Amino-5-chloro-pyrimidinoneAmino group at position 6Potentially different biological activity profile
4-Bromo-5-chloro-pyrimidineBromine instead of benzylMay exhibit enhanced reactivity due to halogen properties

These compounds illustrate variations in substituents that influence their chemical behavior and biological activities, highlighting the uniqueness of 4-benzyl-5-chloro-2-(methylthio)pyrimidine within this class. Each variant provides opportunities for exploring diverse applications in medicinal chemistry and related fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

250.0331472 g/mol

Monoisotopic Mass

250.0331472 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types